5-Fluoronicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPXZFGQVDIXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556450 | |
| Record name | 5-Fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-04-8 | |
| Record name | 5-Fluoronicotinaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Fluoronicotinaldehyde
Established Synthetic Routes from 5-Fluoropyridine Precursors
The introduction of a formyl group onto the 5-fluoropyridine ring is a critical transformation for accessing 5-Fluoronicotinaldehyde. Two classical yet effective methods for this purpose are the Vilsmeier-Haaf and Duff reactions.
Formylation Reactions
Formylation reactions are a class of organic reactions in which a formyl group (-CHO) is introduced into a molecule. For electron-rich aromatic and heteroaromatic compounds, the Vilsmeier-Haaf and Duff reactions are particularly relevant.
The Vilsmeier-Haaf reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgsmolecule.com It typically employs a Vilsmeier reagent, which is a chloroiminium salt, generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The reaction proceeds via electrophilic substitution of the aromatic ring with the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt to yield the aldehyde. wikipedia.org
The efficiency of the Vilsmeier-Haaf reaction for the synthesis of this compound is highly dependent on the careful optimization of reagents and reaction conditions. Key parameters include the choice of formylating agent, solvent, and temperature.
The Vilsmeier reagent is typically prepared at low temperatures (below 25°C) to ensure its stability. ijpcbs.com The reaction with the nucleophilic substrate, in this case, 5-fluoropyridine, is often carried out at temperatures ranging from room temperature to 60-80°C, although higher temperatures have been reported. ijpcbs.com The choice of solvent can also influence the reaction outcome, with common options including chloroform, methylene (B1212753) chloride, benzene (B151609), and toluene. ijpcbs.com
For the formylation of halopyridines, lithiation followed by reaction with DMF has been shown to be an effective method. st-andrews.ac.ukclockss.org This approach often provides good yields of the corresponding pyridine (B92270) aldehydes.
Table 1: Key Parameters in Vilsmeier-Haaf Reaction for Pyridine Derivatives
| Parameter | Typical Conditions | Rationale |
| Formylating Agent | DMF/POCl₃ | Generates the electrophilic Vilsmeier reagent in situ. ijpcbs.com |
| Solvent | Dichloromethane, Chloroform, Toluene | Provides a suitable medium for the reaction and can influence solubility and reactivity. ijpcbs.com |
| Temperature | 0°C to 80°C | Controls the rate of reaction and minimizes side product formation. ijpcbs.com |
| Work-up | Aqueous hydrolysis | Converts the intermediate iminium salt to the final aldehyde product. wikipedia.org |
This table provides a generalized overview of typical conditions. Specific optimizations are often required for individual substrates.
The mechanism of the Vilsmeier-Haaf reaction involves the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org This reagent is generated from the reaction of a substituted amide, most commonly DMF, with phosphorus oxychloride. wikipedia.orgijpcbs.com The structure of this adduct has been a subject of interest, with evidence pointing towards an ionic character. ijpcbs.com
The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich 5-fluoropyridine ring. wikipedia.org The attack of the pyridine ring on the iminium ion leads to the formation of an iminium salt intermediate. wikipedia.org This intermediate is then hydrolyzed during the work-up step to afford the final product, this compound. wikipedia.org
Kinetic studies on the formylation of thiophene (B33073) derivatives, a related heterocyclic system, have shown that the rate-determining step can vary depending on the reactivity of the substrate. rsc.org For less reactive substrates, the attack of the electrophilic complex on the aromatic compound is the slow step, while for more reactive substrates, the formation of the complex itself can be rate-limiting. rsc.org
The Duff reaction is another method for the formylation of aromatic compounds, particularly useful for electron-rich phenols. uio.nowikipedia.org It utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, often in a high-boiling solvent like glycerol. wikipedia.orguni.edu
In the Duff reaction, hexamethylenetetramine serves as the source of the formyl carbon. wikipedia.org The reaction is typically catalyzed by acids. Trifluoroacetic acid has been traditionally used, though recent developments have explored more environmentally benign and cost-effective alternatives like sulfuric acid in a solid-phase mechanochemical approach. tandfonline.comacs.org
The mechanism is believed to involve the protonation of HMTA, which then ring-opens to generate an iminium ion. wikipedia.org This electrophilic species then attacks the electron-rich aromatic ring. For phenols, the formylation generally occurs at the ortho position. wikipedia.org The resulting intermediate, at the oxidation state of a benzylamine, undergoes an intramolecular redox reaction, and subsequent hydrolysis with acid yields the final aldehyde. wikipedia.org While effective for many substrates, the Duff reaction can sometimes be inefficient. wikipedia.org
Recent theoretical studies using DFT calculations have provided insights into the selectivity of the Duff reaction, suggesting that the formation of a new C-C bond proceeds through the reaction of the phenol (B47542) with a protonated HMTA iminium ion, leading to a Mannich base-type intermediate. researchgate.net This step is considered key to the regioselectivity of the reaction. researchgate.net
Table 2: Comparison of Vilsmeier-Haaf and Duff Reactions for Formylation
| Feature | Vilsmeier-Haaf Reaction | Duff Reaction |
| Formylating Agent | Substituted amide (e.g., DMF) + POCl₃ | Hexamethylenetetramine (HMTA) |
| Substrate Scope | Electron-rich arenes and heterocycles wikipedia.org | Primarily electron-rich phenols wikipedia.org |
| Typical Catalyst | Not applicable (reagent-based) | Acid (e.g., trifluoroacetic acid, sulfuric acid) wikipedia.orgtandfonline.com |
| Key Intermediate | Chloroiminium (Vilsmeier) reagent wikipedia.org | Iminium ion from HMTA wikipedia.org |
This table presents a general comparison and the suitability of each reaction depends on the specific substrate and desired outcome.
Duff Reaction Methodologies
Analysis of Electrophilic Substitution Pathways
The synthesis of substituted pyridines via electrophilic aromatic substitution (SEAr) is notably challenging due to the intrinsic electronic properties of the pyridine ring. The nitrogen heteroatom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. quora.comorganicchemistrytutor.com This deactivation is significant, making electrophilic substitution on pyridine require harsher conditions than even on nitrobenzene. quora.com When substitution does occur, it is highly regioselective, favoring the C-3 (or C-5) position. Attack at the C-2, C-4, or C-6 positions is disfavored because the resulting cationic intermediate (a sigma complex) would place an unstable positive charge on the electronegative nitrogen atom. quora.comquora.com
In the case of this compound, the pyridine ring is substituted with two deactivating groups: the aldehyde group (-CHO) at C-3 and a fluorine atom (-F) at C-5.
Aldehyde Group (-CHO): The formyl group is a powerful deactivating group through both inductive and resonance effects. It directs incoming electrophiles to the meta position relative to itself. In this molecule, the positions meta to the C-3 aldehyde are C-5 (already occupied by fluorine) and C-1 (the nitrogen atom).
Fluorine Substituent (-F): Fluorine is the most electronegative element and thus strongly deactivates the aromatic ring through its inductive effect (-I). While it possesses a resonance-donating effect (+R) due to its lone pairs, this effect is weak and generally overshadowed by its powerful inductive pull. The substituent effect of fluorine on electrophilic substitution can be complex and does not always follow simple predictive models. clockss.org
Considering the combined electronic landscape of this compound, the ring is exceptionally deactivated towards further electrophilic substitution. All carbon positions are rendered electron-poor by the cumulative effects of the ring nitrogen, the C-3 aldehyde, and the C-5 fluorine. Therefore, synthetic routes relying on direct electrophilic attack on a pre-formed this compound molecule are generally not viable. Instead, its synthesis typically involves constructing the ring with the desired substituents already in place or using nucleophilic substitution strategies.
Advanced and Specialized Synthesis Techniques
Advanced synthetic methodologies for this compound are primarily centered on its application as a radiolabeled building block, or synthon, for Positron Emission Tomography (PET). The introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F], t½ ≈ 110 min) is a critical process that demands specialized techniques to achieve high efficiency, purity, and specific activity in a short timeframe.
Radiofluorination Approaches for Fluorine-18 Labeling
The incorporation of fluorine-18 into aromatic systems like this compound is most commonly achieved through nucleophilic aromatic substitution (SNAr). This approach is favored over electrophilic fluorination, which is hampered by the low specific activity of electrophilic [¹⁸F]F₂ gas. Nucleophilic radiofluorination utilizes cyclotron-produced, high-specific-activity [¹⁸F]fluoride, which attacks an electron-deficient aromatic ring, displacing a suitable leaving group.
Nucleophilic Aromatic Radiofluorination Strategies
The development of efficient nucleophilic [¹⁸F]fluorination methods has been pivotal for the synthesis of [¹⁸F]this compound and its derivatives. These strategies rely on activating the pyridine ring towards nucleophilic attack by placing a good leaving group at the position to be fluorinated.
A significant advancement in this field is the "Radio-fluorination on the Sep-Pak" method. Current time information in Bangalore, IN.imperial.ac.uk This technique offers a rapid, simple, and efficient way to produce [¹⁸F]fluoroaryl aldehydes at room temperature, notably avoiding the conventional, time-consuming azeotropic drying of the [¹⁸F]fluoride. Current time information in Bangalore, IN.imperial.ac.uk
The general procedure involves the following steps:
Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge (e.g., Chromafix 30-PS-HCO₃). nih.gov
The cartridge is washed with an anhydrous solvent like acetonitrile (B52724) to remove residual water. nih.gov
A solution of the precursor molecule, dissolved in a suitable solvent mixture such as 1:4 acetonitrile:t-butanol, is passed through the cartridge. Current time information in Bangalore, IN.researchgate.net
The [¹⁸F]fluoride is eluted from the cartridge and simultaneously reacts with the precursor to form the [¹⁸F]labeled product, in this case, [¹⁸F]this compound (or its 6-fluoro isomer, depending on the precursor). Current time information in Bangalore, IN.nih.gov
This method dramatically reduces synthesis time—the labeling of the aldehyde can be achieved in under 5 minutes—and improves radiochemical yields compared to traditional vial-based methods. Current time information in Bangalore, IN.researchgate.net
The success of nucleophilic radiofluorination is highly dependent on the choice of precursor and its leaving group. For the synthesis of [¹⁸F]this compound (or more commonly reported, its isomer 6-[¹⁸F]Fluoronicotinaldehyde), precursors with highly reactive leaving groups are essential.
Quaternary Ammonium (B1175870) Salts: Trialkylammonium salts, particularly trimethylammonium trifluoromethanesulfonate (B1224126) salts, have proven to be exceptionally effective leaving groups. Current time information in Bangalore, IN.researchgate.net For the synthesis of 6-[¹⁸F]Fluoronicotinaldehyde, the precursor 6-(N,N,N-trimethylamino)nicotinaldehyde trifluoromethanesulfonate is used. Current time information in Bangalore, IN.nih.gov These quaternary ammonium groups are superior to nitro or halogen leaving groups because they render the aromatic ring highly electron-deficient, thus accelerating the rate of nucleophilic attack by [¹⁸F]fluoride. The charged nature of the precursor also simplifies purification, as it can be easily separated from the neutral, labeled product using solid-phase extraction (SPE) cartridges.
Other Leaving Groups: While quaternary ammonium salts are preferred, other leaving groups have been investigated. These include halogens (e.g., 5-bromonicotinaldehyde) and sulfonium (B1226848) salts. clockss.orgresearchgate.net Dibenzothiophene (B1670422) sulfonium salts, for instance, have been developed as a new class of leaving groups for the efficient radiofluorination of drug-like molecules. researchgate.net
Optimizing the radiochemical yield (RCY) and ensuring high radiochemical purity are paramount in radiopharmaceutical production.
Purity Control: After synthesis, the crude reaction mixture is purified to remove unreacted [¹⁸F]fluoride, the precursor, and any by-products. Solid-phase extraction (SPE) is a key technique for purification. For example, an Oasis MCX plus cartridge can be used to effectively remove the unreacted charged quaternary ammonium precursor. Current time information in Bangalore, IN. Final purification and quality control are typically performed using High-Performance Liquid Chromatography (HPLC), which ensures the final product has a high radiochemical purity (>98%). imperial.ac.uk
Compound Reference Table
| Compound Name | Other Names / Abbreviations | Role / Mention |
| This compound | 5-Fluoro-3-pyridinecarboxaldehyde | Target compound of the article |
| 6-[¹⁸F]Fluoronicotinaldehyde | [¹⁸F]5-Fluoropyridine-2-carboxaldehyde | Product of radiofluorination |
| 6-(N,N,N-trimethylamino)nicotinaldehyde trifluoromethanesulfonate | Trimethylammonium precursor | Precursor for radiofluorination |
| [¹⁸F]Fluoride | F-18 | Radionuclide for labeling |
| 5-Bromonicotinaldehyde (B46077) | Precursor for synthesis | |
| Dibenzothiophene sulfonium salt | Precursor leaving group | |
| Acetonitrile | Solvent | |
| tert-Butanol | t-Butanol | Solvent |
| 1-(6-(aminooxy) hexyl)-1H-pyrrole-2,5-dione | Reagent for conjugation | |
| 6-[¹⁸F]fluoronicotinaldehyde O-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexyl) oxime | 6-[¹⁸F]FPyMHO | Conjugated product for PET |
Radiofluorination Data Table
| Method | Precursor | Key Conditions | Radiochemical Conversion (Initial) | Overall Yield (Conjugated Product) | Synthesis Time | Reference |
|---|---|---|---|---|---|---|
| "Radio-fluorination on the Sep-Pak" | 6-(N,N,N-trimethylamino)nicotinaldehyde trifluoromethanesulfonate | Anion-exchange cartridge (PS-HCO₃), Acetonitrile/t-butanol solvent, Room Temperature | >80% | 50 ± 9% (decay-corrected) | <5 min (labeling), 30 min (total) | Current time information in Bangalore, IN., quora.com, imperial.ac.uk |
| Vial-based Labeling | 2-Bromonicotinaldehyde | Anhydrous [¹⁸F]fluoride, DMF, 160°C | ~40% | 20% (decay-corrected) | 80 min (total) | organicchemistrytutor.com |
Automated Radiosynthesis Implementations
The incorporation of the positron-emitting radionuclide fluorine-18 (t₁/₂ = 109.8 min) into molecules like this compound is of significant interest for PET imaging. nih.gov Automated synthesis units are crucial for handling these short-lived isotopes, ensuring reproducible and safe production of radiotracers for clinical and research use. iaea.org
While specific automated synthesis data for [¹⁸F]this compound is not extensively detailed, the methodologies applied to its isomers, such as 6-[¹⁸F]fluoronicotinaldehyde, provide a clear blueprint for its potential implementation. A notable advancement is the "Radio-fluorination on the Sep-Pak" method, which simplifies the labeling process. nih.gov This technique involves passing a solution of a quaternary ammonium salt precursor through a cartridge containing the [¹⁸F]fluoride ion. This method eliminates the need for traditional azeotropic drying of the [¹⁸F]fluoride, significantly reducing synthesis time and complexity. nih.govresearchgate.net For instance, the synthesis of 6-[¹⁸F]fluoronicotinaldehyde from its N,N,N-trimethylamino precursor achieved over 80% radiochemical conversion within a minute. nih.gov Such rapid, high-yield reactions are ideal for integration into automated synthesis modules like those from GE Healthcare or other commercial suppliers. nih.goviaea.org These automated systems precisely control the delivery of reagents, reaction temperature, and purification steps, minimizing radiation exposure and ensuring consistent product quality. rsc.org
Table 1: Automated Radiosynthesis Parameters for Fluoronicotinaldehyde Analogs
| Precursor | Method | Automation Amenability | Key Advantage | Radiochemical Yield (Decay-Corrected) | Reference |
|---|---|---|---|---|---|
| 6-(N,N,N-trimethylamino)nicotinaldehyde trifluoromethanesulfonate | "Radio-fluorination on the Sep-Pak" | High | No azeotropic drying required; rapid (<5 min) | 50 ± 9% (for subsequent prosthetic group) | nih.gov |
Oxidative Conditions in Specific Synthetic Steps
Oxidative reactions can be integral to the synthesis of this compound or its derivatives. While direct oxidation of a precursor alcohol (5-fluoro-3-pyridinemethanol) to the aldehyde is a standard transformation, oxidative conditions are also employed in more complex synthetic routes involving the aldehyde itself.
One prominent example involves the use of Oxone (potassium peroxymonosulfate) as an oxidant. In a reaction designed to synthesize benzimidazole (B57391) derivatives, 5-bromonicotinaldehyde was reacted with a diamine in the presence of Oxone to facilitate the cyclization and formation of the imidazole (B134444) ring. acs.org A similar strategy could be applied using this compound. Furthermore, research has shown that this compound can be oxidized to 5-fluoronicotinic acid using Oxone in a dimethylformamide/water solvent system. ucl.ac.uk This transformation highlights the aldehyde group's susceptibility to oxidation, a factor that must be managed during synthesis but can also be exploited to create related acid derivatives.
Table 2: Examples of Oxidative Conditions in Fluoronicotinaldehyde Chemistry
| Substrate | Oxidizing Agent | Product | Purpose of Oxidation | Reference |
|---|---|---|---|---|
| 5-Bromonicotinaldehyde | Oxone | 2-(5-Bromopyridin-3-yl)-1-cyclopropyl-5,6-difluoro-1H-benzo[d]imidazole | Facilitate benzimidazole ring formation | acs.org |
Stereoselective Synthetic Transformations
Although this compound is an achiral molecule, it serves as a crucial starting material in syntheses that establish one or more stereocenters. The stereochemical outcome of these reactions is critical for producing biologically active molecules with specific three-dimensional arrangements.
A key example is the multicomponent reaction to form complex pyrazolo-pyridone structures, which are investigated as therapeutic agents. acs.org In these syntheses, a fluoronicotinaldehyde (such as the 6-fluoro isomer, with principles applicable to the 5-fluoro isomer) reacts with an amino acid derivative and a hydrazine (B178648) to form the core ring system. This process generates two adjacent stereocenters, resulting in a mixture of cis- and trans-diastereomers. These diastereomers can be separated by chromatography and their stereochemistry assigned using NMR spectroscopy, based on the vicinal proton-proton coupling constants. acs.org The ability to control or separate these isomers is fundamental, as they often exhibit significantly different biological activities. Aldolase enzymes have also been explored for stereoselective carbon-carbon bond formation using fluorinated substrates, suggesting a potential biosynthetic route for creating chiral derivatives from fluorinated aldehydes. science.gov
Table 3: Diastereomer Formation from a Fluoronicotinaldehyde Precursor
| Reactants | Reaction Type | Products | Stereochemical Outcome | Significance | Reference |
|---|
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact, improve safety, and increase efficiency. Key strategies include the use of safer solvents, waste reduction, and the implementation of advanced process technologies like continuous flow.
For radiosynthesis, the "Radio-fluorination on the Sep-Pak" method is a significant green advancement. By avoiding the energy-intensive azeotropic drying step, it reduces the use of solvents like acetonitrile and lowers energy consumption. nih.gov The entire process is faster and can be performed at room temperature, further contributing to its green profile. nih.govresearchgate.net
Continuous flow chemistry offers another powerful green approach. The synthesis of the related 2-fluoronicotinaldehyde has been demonstrated using a continuous-flow trapping metalation process. uni-muenchen.de In this setup, reagents are pumped through tubing and mixed in a controlled manner, allowing for rapid and highly exothermic reactions to be performed safely and efficiently. This method minimizes the volume of hazardous reagents handled at any given time and can lead to higher yields and purity compared to batch processing. Such a process is directly adaptable for the large-scale, safer synthesis of this compound. uni-muenchen.de
Table 4: Application of Green Chemistry Principles in Fluoronicotinaldehyde Synthesis
| Green Chemistry Technique | Principle | Example Application | Advantage | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) Synthesis | Eliminating azeotropic drying in radiosynthesis | "Radio-fluorination on the Sep-Pak" for 6-[¹⁸F]fluoronicotinaldehyde | Reduced synthesis time, energy, and solvent use | nih.gov |
| Continuous Flow Processing | Safe handling of reactive intermediates in a closed system | In-situ trapping metalation for 2-fluoronicotinaldehyde synthesis | Enhanced safety, better temperature control, improved yield, and scalability | uni-muenchen.de |
Reactivity and Reaction Mechanisms of 5 Fluoronicotinaldehyde
Fundamental Reaction Pathways of the Aldehyde Moiety
The aldehyde group is one of the most versatile functional groups in organic synthesis, and in 5-Fluoronicotinaldehyde, it undergoes a range of fundamental reactions including oxidation, reduction, and nucleophilic addition.
The aldehyde group can be readily oxidized to a carboxylic acid, a common and predictable transformation.
The oxidation of this compound provides a direct route to 5-Fluoropyridine-3-carboxylic acid (also known as 5-fluoronicotinic acid), a valuable building block in medicinal chemistry. sigmaaldrich.comnih.gov A documented method for this conversion involves the use of Oxone®, a stable and easy-to-handle oxidizing agent. ucl.ac.ukacs.org The reaction is typically performed in a mixed solvent system of dimethylformamide (DMF) and water at room temperature. ucl.ac.ukacs.org The process involves the addition of Oxone to a solution containing the aldehyde, followed by an aqueous workup to isolate the carboxylic acid product. acs.org
Table 1: Oxidation of this compound
| Reactant | Reagent | Solvent | Temperature | Product | Reference |
| This compound | Oxone® | Dimethylformamide/Water | Room Temperature | 5-Fluoropyridine-3-carboxylic Acid | ucl.ac.uk, acs.org |
Reduction of the aldehyde moiety yields the corresponding primary alcohol, another fundamental transformation that expands the synthetic utility of the starting material.
The reduction of this compound leads to the formation of (5-fluoropyridin-3-yl)methanol. lookchem.com This transformation is typically achieved using standard reducing agents known to convert aldehydes to alcohols. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents act as hydride donors, attacking the electrophilic carbonyl carbon of the aldehyde to form the primary alcohol after an aqueous workup.
Table 2: General Reduction of this compound
| Reactant | Typical Reagents | Product | Reference |
| This compound | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 5-Fluoropyridine-3-methanol |
The polarized carbon-oxygen double bond of the aldehyde group is highly susceptible to attack by nucleophiles. smolecule.com This class of reactions is fundamental to forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not widely detailed, analogous reactions with similar fluorinated pyridine (B92270) aldehydes are well-documented. For instance, the aldehyde can react with organometallic reagents, such as Grignard reagents, via nucleophilic addition to the carbonyl group. ambeed.com Another key reaction is the formation of imines and oximes through addition of amines or hydroxylamine (B1172632) derivatives, which typically proceeds via a nucleophilic addition followed by a dehydration step. For example, the related 6-fluoronicotinaldehyde readily reacts with aminooxy-functionalized compounds to form stable oxime ethers. nih.gov
Reduction Reactions
Condensation Reactions Leading to Complex Structures
Condensation reactions involving the aldehyde group of this compound are crucial for the synthesis of more complex heterocyclic systems. These reactions typically involve an initial nucleophilic addition to the aldehyde, followed by a dehydration step to form a new double bond.
A notable example is the synthesis of benzo[d]imidazole derivatives. acs.org In a specific application, this compound is condensed with a substituted benzene-1,2-diamine, such as N-cyclopropyl-4,5-difluorobenzene-1,2-diamine. acs.org This reaction, promoted by Oxone® in a DMF/water mixture, results in the formation of a new five-membered imidazole (B134444) ring fused to the benzene (B151609) ring, yielding a complex molecular scaffold. acs.org
Another important class of condensation reactions is the formation of oximes. The reaction of a fluoronicotinaldehyde with a hydroxylamine derivative, such as 1-(6-(aminooxy)hexyl)-1H-pyrrole-2,5-dione, demonstrates the aldehyde's ability to form C=N bonds, leading to functionalized products. nih.gov Such reactions are often carried out in solvents like dimethylformamide or methanol/HCl and are fundamental in creating linkers for bioconjugation. nih.gov These examples underscore the role of this compound as a versatile building block for constructing elaborate molecules for various scientific applications. nih.gov
Table 3: Condensation Reactions of Fluoronicotinaldehydes
| Aldehyde | Reactant | Conditions | Product Type | Reference |
| This compound | N-cyclopropyl-4,5-difluorobenzene-1,2-diamine | Oxone®, DMF/Water, Room Temp. | Benzo[d]imidazole derivative | acs.org |
| 6-Fluoronicotinaldehyde | 1-(6-(aminooxy)hexyl)-1H-pyrrole-2,5-dione | Dimethylformamide, Room Temp. | Oxime ether | nih.gov |
Synthesis of Diverse Heterocyclic Systems
The aldehyde functionality of this compound is a key handle for its participation in various cyclocondensation reactions, leading to the formation of important heterocyclic scaffolds.
The synthesis of pyrazole (B372694) rings from this compound and its analogs typically involves a condensation reaction with hydrazine (B178648) or its derivatives. The general mechanism proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent aromatization to yield the pyrazole core.
While specific literature detailing the synthesis of a simple pyrazole directly from this compound is not abundant, related fluorinated nicotinaldehydes are employed in the construction of more complex pyrazole-containing systems. For instance, 6-fluoronicotinaldehyde is a starting material in the synthesis of pyrazolo-pyridone inhibitors, where it reacts with various hydrazines to afford key 5-amino-3-silyl-protected hydroxyl pyrazole intermediates. nih.gov In another example, the reaction of 4-chloro-5-fluoronicotinaldehyde (B1429739) with hydrazine in n-butanol at elevated temperatures is a key step in the synthesis of precursors for anti-influenza agents. google.com
However, the reaction is not without its complexities. The reaction of 2-fluoronicotinaldehyde with trifluoromethylhydrazine was found to produce stable condensation intermediates, but failed to yield the desired N-CF3-azaindazole under extended reaction times, leading instead to a number of unidentified side products. acs.org This highlights how the substitution pattern on both the pyridine and hydrazine can significantly influence the outcome of the reaction.
| Aldehyde Reactant | Hydrazine Reactant | Solvent/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4-chloro-5-fluoronicotinaldehyde | Hydrazine | n-BuOH, 130 °C | Precursor for anti-influenza agents | google.com |
| 6-fluoronicotinaldehyde | Phenyl hydrazine | General procedure | Pyrazolo-pyridone inhibitor intermediate | nih.gov |
| 2-fluoronicotinaldehyde | Trifluoromethylhydrazine | Not specified | Condensation intermediates (desired cyclization failed) | acs.org |
This compound and its derivatives are utilized as precursors in the synthesis of functionalized pyrimidines. For example, 4-chloro-5-fluoronicotinaldehyde is a known intermediate in the creation of pyrimidine (B1678525) derivatives investigated for the treatment of influenza. lookchem.com
The synthesis of the pyrimidine ring from an aldehyde component can be achieved through various multicomponent reactions. A classic example is the Biginelli reaction, which involves the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. In this process, the aldehyde reacts to form key intermediates that ultimately cyclize to form the dihydropyrimidine (B8664642) core, which can be subsequently oxidized to the aromatic pyrimidine. The electrophilic character of this compound makes it a suitable candidate for such reactions.
Thiazole (B1198619) rings are commonly synthesized via the Hantzsch thiazole synthesis. youtube.com This method involves the cyclocondensation of an α-haloketone with a thioamide. youtube.com The reaction begins with the sulfur of the thioamide acting as a nucleophile, attacking the carbon bearing the halogen on the α-haloketone. youtube.com Following a series of steps including cyclization and dehydration, the thiazole ring is formed. youtube.com
While direct examples of this compound participating in a Hantzsch-type synthesis to form the thiazole ring itself are not prominent in the literature, the aldehyde can be used to prepare thiosemicarbazones, which are precursors for thiazole synthesis. In a related methodology, fluorophenyl-based thiazoles have been synthesized by condensing thiosemicarbazones with 2-bromo-4-fluoroacetophenone, demonstrating the integration of fluorinated aromatic moieties into thiazole structures. nih.gov
This compound is an effective reactant for the synthesis of imidazole-containing heterocycles, particularly benzimidazoles. The standard method involves the condensation of the aldehyde with a 1,2-diaminobenzene derivative.
A specific example is the synthesis of 1-cyclopropyl-5,6-difluoro-2-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazole. acs.org In this reaction, this compound is treated with N-cyclopropyl-4,5-difluorobenzene-1,2-diamine in the presence of Oxone as an oxidant in a dimethylformamide/water mixture. acs.org The reaction proceeds smoothly at room temperature to afford the desired benzimidazole (B57391) product. acs.orgucl.ac.uk This synthetic strategy is also effective for other fluorinated pyridine aldehydes, such as 6-fluoronicotinaldehyde, which reacts with substituted benzene-1,2-diamines to yield corresponding imidazole derivatives. google.com The resulting fluorinated imidazole derivatives are of significant interest, with some being investigated as potential inhibitors of cancer cell proliferation. nih.gov
| Aldehyde | Diamine Reactant | Reagents/Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| This compound | N-cyclopropyl-4,5-difluorobenzene-1,2-diamine | Oxone, Dimethylformamide/Water | Room temperature, 1 h | 1-Cyclopropyl-5,6-difluoro-2-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazole | acs.org |
Schiff Base Formation
The reaction of this compound with primary amines is a fundamental process that leads to the formation of imines, commonly known as Schiff bases. evitachem.comgoogleapis.com This condensation reaction is typically reversible and involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. The resulting C=N double bond of the Schiff base is a versatile functional group for further chemical transformations.
While specific kinetic data for the Schiff base formation of this compound are not extensively detailed, studies on related pyridine aldehydes and their complexes provide insight into the reaction kinetics. The rate of Schiff base formation is significantly influenced by the electronic properties of the substituents on the aldehyde's aromatic ring.
The fluorine atom at the 5-position of the pyridine ring in this compound is strongly electron-withdrawing. This property increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, fluorinated pyridinecarbaldehydes are expected to exhibit faster reaction rates in Schiff base formation compared to their non-fluorinated counterparts.
Kinetic studies on the reactions of iron(II) complexes containing Schiff bases derived from pyridine-2-carbaldehyde and various amines have been conducted. islandscholar.ca These studies investigate the rates of aquation and reactions with nucleophiles, demonstrating that the stability and reactivity of the resulting metal complexes are dependent on the structure of the Schiff base ligand. islandscholar.ca It can be inferred that the electronic effects imparted by substituents like fluorine play a critical role in the kinetics of both the formation of the Schiff base and the reactivity of its subsequent derivatives and complexes.
Nucleophilic Aromatic Substitution at the Fluorine Position
A key feature of the reactivity of this compound is its ability to undergo nucleophilic aromatic substitution (SNAr), where the fluorine atom acts as a leaving group. In activated aromatic systems, the typical reactivity order for halogens as leaving groups is F > Cl ≈ Br > I, which is often referred to as the "element effect". nih.gov
This counterintuitive order, where the bond to the most electronegative halogen is the most reactive, is explained by the mechanism of the SNAr reaction. The rate-determining step is the initial nucleophilic attack on the aromatic ring, which forms a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com
The highly electronegative fluorine atom strongly stabilizes this intermediate through its powerful inductive effect, lowering the activation energy of this slow step. stackexchange.com Although fluoride (B91410) is a poor leaving group in other contexts (like SN2 reactions), in SNAr its ability to stabilize the rate-determining transition state is the dominant factor. nih.govstackexchange.com The high polarity of the C-F bond further contributes to its reactivity in these substitutions. nih.gov
This reactivity is exploited in various synthetic applications, particularly in the field of radiochemistry for Positron Emission Tomography (PET). For example, 5-trimethylammonium-nicotinaldehyde precursors are used to synthesize [¹⁸F]fluoronicotinaldehyde via nucleophilic substitution, demonstrating the viability of displacing a leaving group at this position to introduce fluorine. researchgate.net Conversely, starting with this compound, the fluorine can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to generate a wide array of substituted pyridine derivatives.
Advanced Spectroscopic and Computational Characterization of 5 Fluoronicotinaldehyde Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the identity and purity of 5-fluoronicotinaldehyde. Each technique probes different aspects of the molecule's structure and electronic environment.
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in this compound. The analysis involves one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, TOCSY) experiments.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine (B92270) ring (H-2, H-4, and H-6) and one signal in the aldehydic region (CHO). The aldehyde proton typically appears as a singlet at a significantly downfield chemical shift (δ 9.8–10.2 ppm). The chemical shifts and coupling patterns of the ring protons are influenced by the electron-withdrawing effects of both the fluorine and aldehyde substituents.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, six distinct signals are expected: five for the pyridine ring carbons and one for the carbonyl carbon of the aldehyde group. The carbon atom bonded to the fluorine (C-5) will appear as a doublet due to ¹J C-F coupling, a key identifying feature. The aldehyde carbonyl carbon (C-7) is typically observed in the δ 190–195 ppm range. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups, which in this case confirms the presence of the three aromatic CH groups and the absence of any methyl or methylene (B1212753) carbons.
¹⁹F NMR: The fluorine NMR spectrum is a simple yet definitive tool for confirming the presence of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. The precise chemical shift is sensitive to the solvent and electronic environment. In related 5-fluoro-3-substituted pyridines, this signal appears as a doublet of doublets due to coupling with the adjacent aromatic protons. researchgate.net
2D NMR (HHCOSY, TOCSY): Two-dimensional NMR techniques like Homonuclear Correlation Spectroscopy (HHCOSY) and Total Correlation Spectroscopy (TOCSY) are employed to establish the connectivity between protons. A HHCOSY spectrum would show correlations between adjacent protons on the pyridine ring, helping to definitively assign the H-2, H-4, and H-6 signals. TOCSY can reveal longer-range couplings within the entire spin system of the pyridine ring.
| NMR Data for a Structurally Related Compound: 5-Fluoro-3-pyridylmethanol |
| Nucleus |
| ¹H NMR (in CDCl₃) |
| ¹⁹F NMR (in CDCl₃) |
Data sourced from a study on related pyridine derivatives. researchgate.net
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is characterized by several key absorption bands. The most prominent peak is the strong C=O stretching vibration of the aldehyde group, typically found in the 1700–1730 cm⁻¹ region. researchgate.net Other significant peaks include the C-F stretching vibration (usually in the 1200–1300 cm⁻¹ range), aromatic C=C and C=N stretching vibrations (1400–1600 cm⁻¹), and aromatic C-H stretching (around 3000–3100 cm⁻¹). ucl.ac.ukgoogle.com
| Expected FTIR Absorption Bands for this compound |
| Vibrational Mode |
| Aldehyde C=O Stretch |
| Aromatic C=C and C=N Stretch |
| C-F Stretch |
| Aromatic C-H Stretch |
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is expected to display absorption bands corresponding to π→π* and n→π* transitions. The pyridine ring and the carbonyl group both contain π electrons and non-bonding n electrons, leading to characteristic absorptions. The π→π* transitions are typically higher in energy (shorter wavelength) and more intense, while the n→π* transition of the aldehyde's carbonyl group is lower in energy (longer wavelength) and weaker. The position of the maximum absorbance (λmax) is dependent on the solvent polarity. frontiersin.org For similar aromatic aldehydes, λmax values are often observed in the 250-300 nm range.
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For a molecule like this compound, CV can determine its oxidation and reduction potentials. The experiment is typically conducted in an anhydrous organic solvent, such as acetonitrile (B52724) or dichloromethane, containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆). frontiersin.orgbeilstein-journals.org A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode, and a counter electrode. frontiersin.orgbeilstein-journals.org The resulting voltammogram plots current versus potential. The potentials at which oxidation and reduction occur provide information about the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. The presence of the electron-withdrawing fluorine atom and aldehyde group is expected to make the pyridine ring more difficult to oxidize and easier to reduce compared to unsubstituted pyridine.
Computational Chemistry Methodologies
Computational methods, particularly Density Functional Theory, complement experimental data by providing a theoretical model of the molecule's structure and electronic characteristics.
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. Calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). researchgate.net These calculations can predict various properties:
Optimized Geometry: DFT can calculate the most stable three-dimensional arrangement of atoms, providing bond lengths and angles that can be compared with experimental data if available (e.g., from X-ray crystallography).
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and electronic excitability. A larger gap suggests higher stability.
Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution across the molecule. For this compound, negative potential (red/yellow) is expected to be localized around the electronegative oxygen, nitrogen, and fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located on the hydrogen atoms.
Vibrational Frequencies: DFT can calculate the vibrational frequencies corresponding to the modes observed in FTIR spectroscopy, aiding in the assignment of experimental peaks.
| Calculated Properties for a Related Compound: 5-Bromo-4-chloronicotinaldehyde |
| Parameter |
| HOMO-LUMO Gap |
| Electrostatic Potential |
Data from DFT calculations at the B3LYP/6-311++G(d,p) level. researchgate.net
Density Functional Theory (DFT) Calculations
Geometry Optimizations and Energetic Landscape Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For fluoropyridines, including this compound, DFT calculations are commonly employed to predict structural parameters such as bond lengths, bond angles, and dihedral angles.
Studies on simple fluoropyridines show that the introduction of a fluorine atom has subtle but predictable effects on the pyridine ring's geometry. For instance, in 2-fluoropyridine (B1216828), the C-N bond adjacent to the fluorine atom is observed to be shorter compared to pyridine itself. researchgate.net The aldehyde group at the 3-position in this compound introduces further complexity. X-ray crystallography of related halogenated pyridine aldehydes has revealed slight dihedral angles between the aldehyde group and the pyridine plane, indicating minor steric hindrance. The energetic landscape, which maps the potential energy of the molecule as a function of its geometry, can identify different stable conformers and the energy barriers between them. For molecules like this compound, rotation around the C-C bond connecting the aldehyde group to the pyridine ring is a key conformational variable. Computational analysis can quantify the rotational barrier, which is influenced by steric and electronic interactions between the aldehyde's oxygen and the adjacent ring atoms. In a related compound, 4-chloro-5,6-difluoronicotinaldehyde, a rotational barrier of 7.2 kcal/mol has been calculated, restricting conformational flexibility.
Below is a table of representative calculated geometric parameters for 2-fluoropyridine and 3-fluoropyridine, which serve as foundational models for understanding the structure of this compound.
Table 1: Calculated Geometric Parameters for Fluoropyridine Isomers
| Parameter | 2-Fluoropyridine | 3-Fluoropyridine |
| Bond Lengths (Å) | ||
| C-F | 1.345 | 1.350 |
| C(2)-N | 1.332 | 1.335 |
| C(6)-N | 1.341 | 1.338 |
| **Bond Angles (°) ** | ||
| C(6)-N-C(2) | 117.2 | 118.5 |
| N-C(2)-C(3) | 124.3 | 123.1 |
| C(2)-C(3)-C(4) | 118.4 | 118.2 |
| Data sourced from theoretical calculations on fluoropyridines. researchgate.net |
Application of Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap generally implies higher reactivity.
For pyridine derivatives, the introduction of substituents significantly modulates the FMO energies. The fluorine atom, being highly electronegative, generally lowers the energy of both the HOMO and LUMO. The aldehyde group also acts as an electron-withdrawing group, further lowering the LUMO energy and making the molecule more susceptible to nucleophilic attack. Computational studies on substituted pyridines have shown that the position and nature of the substituent dictate the magnitude of these changes. chemrxiv.orgresearchgate.net In some substituted pyridines, the reacting orbital may even be the HOMO-1, which corresponds to the nitrogen lone pair. pku.edu.cn
The HOMO-LUMO gap is a key indicator of chemical reactivity. A study on 2-fluoropyridine derivatives found that 6-fluoropyridine-3-amine exhibited the lowest HOMO-LUMO gap, indicating higher reactivity compared to other substituted analogs. researchgate.net
Table 2: Representative FMO Energies (eV) for Substituted Pyridines
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyridine | -6.89 | -0.45 | 6.44 |
| 3-Fluoropyridine | -7.11 | -0.68 | 6.43 |
| 3-Aminopyridine | -6.12 | -0.11 | 6.01 |
| 3-Nitropyridine | -7.89 | -2.54 | 5.35 |
| Data illustrates general trends from computational studies on substituted pyridines. |
Evaluation of Substituent Electronic Effects (Electron-Withdrawing/Releasing Groups)
The electronic properties of the pyridine ring in this compound are governed by the interplay between the ring nitrogen, the fluorine atom, and the aldehyde group. Both the fluorine atom and the aldehyde group are electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).
The fluorine atom exerts a strong negative inductive effect (-I) and a weaker positive mesomeric effect (+M). The aldehyde group primarily exerts -I and -M effects. The combined influence of these substituents makes the pyridine ring in this compound significantly electron-deficient. This is particularly pronounced at the carbon atoms ortho and para to the electron-withdrawing groups. Computational studies on various substituted N-heterocycles have systematically quantified these effects, showing that the position of endocyclic nitrogen atoms relative to the substituent profoundly influences its electron-donating or -withdrawing properties. rsc.org For instance, in related systems, chlorine and fluorine substituents have been shown to create a synergistic electron-deficient environment that enhances reactivity in reactions like Knoevenagel condensations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex molecular orbitals into localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. jst.go.jp This method is invaluable for quantifying charge distribution, hybridization, and hyperconjugative interactions (electron delocalization from a filled donor orbital to an empty acceptor orbital).
For fluoropyridines, NBO analysis reveals significant intramolecular charge delocalization. researchgate.net In a study of a zwitterionic 2-fluoropyridine derivative, NBO analysis showed a pronounced negative charge on a carbanion center and a distributed positive charge on the pyridinium (B92312) ring, confirming its zwitterionic character. jst.go.jp This analysis also identified strong hyperconjugative interactions, described as negative hyperconjugation, where the lone pair of the anionic carbon delocalized into adjacent antibonding (σ*) orbitals. jst.go.jp
In the case of this compound, NBO analysis would be expected to show a significant positive charge on the carbonyl carbon of the aldehyde group, making it highly electrophilic. It would also quantify the charge polarization of the C-F bond and the electronic perturbations across the pyridine ring. Studies on the 2-fluoropyridine cation have used NBO analysis to explain how ionization from the HOMO induces specific geometric changes due to hyperconjugative effects. aip.org
Table 3: Illustrative Natural Population Analysis (NPA) Charges for 2-Fluoropyridine
| Atom | Natural Charge (e) |
| N1 | -0.47 |
| C2 | +0.29 |
| C3 | -0.11 |
| C4 | -0.05 |
| C5 | -0.10 |
| C6 | -0.01 |
| F | -0.24 |
| Data represents typical charge distributions from NBO calculations on fluoropyridines. aip.org |
Investigation of Halogen Bonding Interactions (e.g., N-F-N⁺ Motifs)
Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, such as a lone pair on a nitrogen atom. chemrxiv.org While more commonly associated with heavier halogens (I, Br, Cl), the ability of fluorine to participate in halogen bonding has been a subject of intense research and debate.
Recent studies have provided compelling evidence for the existence of fluorine-centered halogen bonds, particularly in cationic species. A key example is the [N−F−N]⁺ motif, which has been computationally and experimentally characterized. ucmerced.edu In one study, simple pyridines were shown to form [N−F−N]⁺ halogen bonds with the fluorinating agent Selectfluor, facilitating a single-electron reduction process. ucmerced.edu DFT calculations revealed that these complexes feature nearly linear N-F-N bond angles and that the strength of the interaction is modulated by the electronic properties of the pyridine. ucmerced.edu Electron-poor pyridines were found to be more effective at promoting the reaction, which correlated with the calculated energetics of the halogen-bonded complex. ucmerced.edu
Other computational work has explored the nature of [bis(pyridine)halogen(I)]⁺ complexes, noting that the [N–F···N]⁺ interaction is distinct from those of heavier halogens. It is better described as an asymmetric [D–F]⁺···D interaction, involving one short, covalent N-F bond and one long, weaker N···F halogen bond. nih.gov In a fascinating mechanistic study, a reaction previously attributed to fluorine halogen-bond catalysis was re-evaluated. Computational analysis suggested that the mechanism does not involve a stable halogen-bonded intermediate but rather a "fluorine cation transfer" from the N-fluoropyridinium catalyst to the substrate, opening a new perspective on this type of catalysis. chemrxiv.org
Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions, including the characterization of transition states and intermediates. For this compound, several reaction types are of interest.
Condensation reactions are characteristic of aldehydes. The reaction of this compound with amines or other nucleophiles to form imines or more complex heterocyclic structures is a common synthetic application. ucl.ac.ukacs.orgacs.org A thesis described the condensation of this compound with a diamine in the presence of Oxone to form a benzo[d]imidazole derivative, a key step in the synthesis of a potential PET tracer. ucl.ac.ukacs.org DFT calculations can model the reaction pathway for such condensations, identifying the activation energy for nucleophilic attack on the carbonyl carbon and subsequent dehydration steps.
Furthermore, the fluorine and aldehyde substituents influence the reactivity of the pyridine ring itself. Computational studies on the hydrodefluorination of fluoropyridines have detailed a nucleophilic hydride attack mechanism, explaining the observed regioselectivity. acs.org Similarly, the mechanism of palladium-catalyzed cross-coupling reactions, such as oxidative addition to the C-F bond, has been shown to be controlled by the symmetry of the frontier molecular orbitals of the fluoropyridine substrate. chemrxiv.org These studies provide a framework for understanding and predicting the outcomes of reactions involving the C-F bond in this compound derivatives.
Applications in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems
The inherent reactivity of the aldehyde group, combined with the electronic influence of the fluorine atom and the nitrogen atom in the pyridine (B92270) ring, makes 5-Fluoronicotinaldehyde an ideal starting material for the synthesis of a wide array of complex heterocyclic compounds.
Development of Novel Heterocyclic Scaffolds for Diverse Applications
This compound serves as a key synthon in the construction of novel heterocyclic scaffolds, which form the core structures of many biologically active molecules. The aldehyde functionality allows for a variety of chemical transformations, including condensations, cycloadditions, and multicomponent reactions, to generate diverse and complex ring systems. The fluorine atom, with its high electronegativity, can modulate the physicochemical properties of the resulting molecules, such as their lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a particularly attractive building block in drug discovery programs aimed at developing new therapeutic agents.
Research in this area focuses on leveraging the reactivity of this compound to access previously unexplored chemical space. By combining it with other functionalized molecules, chemists can assemble intricate molecular frameworks with tailored properties for various applications, including pharmaceuticals, and functional materials.
Precursor for Advanced Fine Chemicals
Beyond its use in constructing complex heterocyclic systems, this compound is a valuable precursor for the synthesis of a range of advanced fine chemicals, including those with applications in agriculture and specialized industrial processes.
Synthesis of Agrochemicals (Herbicides, Insecticides)
The pyridine moiety is a common feature in many successful agrochemicals. The introduction of a fluorine atom, as in this compound, can significantly enhance the biological activity and selectivity of these compounds. While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in the ongoing research and development of new-generation herbicides and insecticides. The aldehyde group provides a convenient handle for elaboration into various functional groups and for linking to other molecular fragments to create novel active ingredients with improved efficacy and environmental profiles.
Production of Specialty Chemicals
The unique chemical properties of this compound also make it a potential precursor for the synthesis of specialty chemicals. These are compounds produced for specific applications and are characterized by their unique performance characteristics. Examples could include the synthesis of specialized dyes, polymers, or other functional materials where the fluorinated pyridine unit can impart desirable properties such as thermal stability, specific optical properties, or altered chemical reactivity. The development of such specialty chemicals from this compound is an active area of industrial research.
Central Role in Radiopharmaceutical Synthesis
One of the most significant and rapidly developing applications of this compound is in the field of radiopharmaceutical chemistry, particularly in the development of tracers for Positron Emission Tomography (PET).
Positron Emission Tomography (PET) Tracer Development
PET is a powerful non-invasive medical imaging technique that utilizes radiotracers to visualize and quantify physiological processes in the body. The development of novel PET tracers is crucial for advancing our understanding of diseases and for improving clinical diagnostics. This compound, when labeled with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), becomes a valuable precursor for the synthesis of [¹⁸F]-labeled PET tracers.
The aldehyde group in [¹⁸F]this compound provides a versatile platform for radiolabeling a wide range of biomolecules, such as peptides, antibodies, and small molecule drugs. This is typically achieved through reactions like reductive amination or oxime formation, which allow for the stable incorporation of the fluorine-18 isotope into the target molecule. The resulting [¹⁸F]-labeled tracers can then be used to image and study a variety of biological targets and processes in vivo, aiding in the diagnosis and monitoring of diseases such as cancer, neurological disorders, and cardiovascular disease. The relatively short half-life of fluorine-18 (approximately 110 minutes) makes it an ideal radioisotope for PET imaging, and the use of precursors like [¹⁸F]this compound is critical for the efficient and rapid synthesis of the required radiotracers.
Synthesis of [¹⁸F]AldoView and Related Aldosterone (B195564) Synthase Tracers
The synthesis of positron emission tomography (PET) tracers is a critical component of molecular imaging, and this compound has been utilized in the development of tracers targeting aldosterone synthase. A notable example is its role in the synthesis of the nonradioactive benchmark compound of [¹⁸F]AldoView, a highly selective inhibitor of aldosterone synthase (hCYP11B2) designed for imaging primary hyperaldosteronism. nih.govacs.orgnih.gov
In the synthesis of the nonradioactive [¹⁹F]AldoView, this compound is condensed with a diamine precursor in the presence of oxone. acs.org This reaction forms a key intermediate that is further elaborated to the final compound. However, for the synthesis of the radiolabeled [¹⁸F]AldoView precursor, the analogous compound 5-bromonicotinaldehyde (B46077) is used. acs.orgnih.gov The bromo-substituent is subsequently converted to a dibenzothiophene (B1670422) sulfonium (B1226848) salt, which then serves as the leaving group for the nucleophilic incorporation of [¹⁸F]fluoride. acs.orgnih.gov
Table 1: Key Reagents in the Synthesis of AldoView and its Precursors
| Compound | Role in Synthesis | Reference |
|---|---|---|
| This compound | Starting material for the nonradioactive [¹⁹F]AldoView benchmark compound. | acs.org |
| 5-Bromonicotinaldehyde | Starting material for the precursor of [¹⁸F]AldoView, which is used for radiolabeling. | acs.orgnih.gov |
| Dibenzothiophene sulfonium salt | Precursor for the final radiolabeling step with [¹⁸F]fluoride to produce [¹⁸F]AldoView. | nih.govnih.gov |
| [¹⁸F]Fluoride | The radioisotope used for the final labeling step to produce [¹⁸F]AldoView. | nih.govnih.gov |
Design and Functionalization of ¹⁸F-Labeled Prosthetic Groups
Beyond its application in the synthesis of specific tracers, the fluoronicotinaldehyde scaffold is a valuable platform for the design and functionalization of ¹⁸F-labeled prosthetic groups. These bifunctional molecules are first radiolabeled with fluorine-18 and then conjugated to a target biomolecule in a separate step. This indirect labeling strategy is particularly useful for sensitive biomolecules that cannot withstand the harsh conditions of direct radiofluorination.
Various isomers of fluoronicotinaldehyde have been explored for this purpose. For instance, 2-[¹⁸F]fluoronicotinaldehyde has been synthesized and used to create a thiol-reactive prosthetic group, [¹⁸F]FBAMPy. scirp.org This was achieved by condensing the radiolabeled aldehyde with a maleimide-containing precursor. scirp.org Similarly, 6-[¹⁸F]fluoronicotinaldehyde has been prepared and functionalized to yield a maleimide-containing prosthetic group, 6-[¹⁸F]FPyMHO, for reaction with thiols. snmjournals.org
The aldehyde functionality of these prosthetic groups allows for versatile conjugation chemistry, such as the formation of oximes with aminooxy-functionalized molecules. The choice of the position of the fluorine atom on the pyridine ring can influence the reactivity and properties of the resulting prosthetic group.
Conjugation Strategies for Radiolabeling of Biomolecules (e.g., Peptides)
The development of efficient conjugation strategies is paramount for the successful application of ¹⁸F-labeled prosthetic groups in the radiolabeling of biomolecules, such as peptides. Prosthetic groups derived from fluoronicotinaldehydes offer several avenues for bioconjugation.
One common strategy involves the reaction of the aldehyde group with an aminooxy-functionalized peptide to form a stable oxime linkage. nih.gov This reaction is typically carried out under mild conditions, which is advantageous for sensitive biomolecules. Another approach is to further functionalize the fluoronicotinaldehyde prosthetic group with other reactive moieties. For example, the synthesis of 6-[¹⁸F]fluoronicotinyl-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]FPy-TFP) provides an active ester that can readily react with primary amines in peptides to form stable amide bonds. rsc.org This method has been successfully automated for the efficient radiolabeling of various peptides. rsc.org
Furthermore, the introduction of a maleimide (B117702) group, as seen in 6-[¹⁸F]FPyMHO, allows for the specific labeling of peptides containing cysteine residues through the formation of a stable thioether bond. snmjournals.org The choice of conjugation strategy depends on the available functional groups on the target biomolecule and the desired properties of the final radiolabeled conjugate.
Table 2: Conjugation Strategies Using Fluoronicotinaldehyde-Based Prosthetic Groups
| Prosthetic Group | Functional Group for Conjugation | Target Biomolecule Functional Group | Resulting Linkage | Reference |
|---|---|---|---|---|
| [¹⁸F]Fluoronicotinaldehydes | Aldehyde | Aminooxy | Oxime | nih.gov |
| 6-[¹⁸F]FPyMHO | Maleimide | Thiol (e.g., in Cysteine) | Thioether | snmjournals.org |
| [¹⁸F]FPy-TFP | Tetrafluorophenyl ester (active ester) | Primary Amine (e.g., in Lysine) | Amide | rsc.org |
Innovations and Challenges in Radiosynthesis Efficiency
The efficiency of radiosynthesis is a critical factor in the widespread adoption of PET tracers. Innovations in this area aim to increase radiochemical yields, reduce synthesis times, and improve the reliability and accessibility of radiolabeled compounds. A significant advancement in the context of tracers derived from fluoronicotinaldehyde precursors is the development of automated synthesis modules. The automated production of [¹⁸F]AldoView under Good Manufacturing Practice (GMP) conditions has been established, allowing for its translation to clinical studies. ucl.ac.uk This automated process provides a non-decay corrected radiochemical yield of 29% ± 4% with a synthesis time of 75 minutes. ucl.ac.uk
Another innovative approach to improve efficiency is the "Radio-fluorination on the Sep-Pak" method. This technique has been successfully applied to the synthesis of 6-[¹⁸F]fluoronicotinaldehyde, achieving a radiochemical yield of 85 ± 3% in a short time frame. snmjournals.org This method simplifies the purification process and can be a valuable tool for the rapid preparation of prosthetic groups.
Table 3: Comparison of Radiosynthesis Methods for Fluoronicotinaldehyde Derivatives
| Product | Method | Radiochemical Yield (non-decay corrected) | Synthesis Time | Key Feature | Reference |
|---|---|---|---|---|---|
| [¹⁸F]AldoView | Automated GMP Synthesis | 29% ± 4% | 75 minutes | Automated and suitable for clinical production. | ucl.ac.uk |
| 6-[¹⁸F]Fluoronicotinaldehyde | Radio-fluorination on the Sep-Pak | 85 ± 3% | Not specified | Rapid and simplified purification. | snmjournals.org |
Role in Medicinal Chemistry and Drug Discovery Research
Foundation for Novel Drug Candidates
The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance the pharmacological profile of molecules. 5-Fluoronicotinaldehyde provides a readily available source of a fluorinated heterocyclic scaffold, allowing chemists to leverage the unique properties of fluorine in the design of new therapeutic agents.
A primary challenge in drug development is ensuring a molecule can reach its target in the body without being prematurely broken down by metabolic processes. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism. tandfonline.comnih.gov By strategically replacing a hydrogen atom with fluorine at a metabolically vulnerable site, the metabolic stability of a drug can be significantly increased, prolonging its half-life in the body. tandfonline.comwikipedia.org
Furthermore, fluorination can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids). tandfonline.combenthamscience.comwikipedia.org This property can enhance a drug's ability to permeate cell membranes, leading to improved absorption and bioavailability. tandfonline.compharmacyjournal.orgwikipedia.org By modifying the basicity of the pyridine (B92270) nitrogen, the fluorine atom in this compound can also influence the molecule's solubility and transport characteristics, further contributing to potentially improved pharmacokinetic properties.
Exploration in Therapeutic Area Development
The unique characteristics imparted by the fluorine atom have made fluorinated compounds, including derivatives of this compound, subjects of interest in various therapeutic areas, most notably in oncology.
Fluorinated heterocycles are integral components of many established and developmental anticancer drugs. nih.gov The well-known chemotherapy agent 5-Fluorouracil is a prime example of the successful application of fluorine in oncology. nih.gov Researchers synthesize new compounds from scaffolds like this compound to explore novel mechanisms for inhibiting cancer cell growth.
Derivatives of fluorinated heterocycles are frequently evaluated for their cytotoxic (cell-killing) effects against various human cancer cell lines. For instance, studies on fluorinated benzothiazole derivatives have shown potent antiproliferative activity. The 5-fluoro derivative, in particular, demonstrated significant activity against breast cancer (MCF-7, MDA MB 468) and colon carcinoma (HCT-116, HT-29) cell lines, with GI50 values as low as 0.08 μM. nih.gov Similarly, certain fluorinated pyrazolylbenzimidazole hybrids have shown potent growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, with IC50 values in the low micromolar range. nih.gov
The table below presents data from studies on various fluorinated heterocyclic compounds, illustrating the cytotoxic potential that researchers seek when designing new agents based on scaffolds like this compound.
| Compound Class | Cancer Cell Line | Activity Measurement | Value (μM) |
| Fluorinated Benzothiazole (59a) | HCT-116 (Colon) | GI50 | 0.08 |
| Fluorinated Benzothiazole (59a) | MCF-7 (Breast) | GI50 | 0.37 |
| Fluorinated Benzothiazole (59a) | MDA MB 468 (Breast) | GI50 | 0.41 |
| Fluorinated Benzothiazole (59a) | HT-29 (Colon) | GI50 | 0.41 |
| 6-Fluorobenzothiazole (60a) | THP-1 (Leukemia) | IC50 | 1.0 |
| 6-Fluorobenzothiazole (60b) | THP-1 (Leukemia) | IC50 | 0.9 |
| Fluorinated Pyrazolylbenzimidazole (55b) | A549 (Lung) | IC50 | 1.57 |
| Fluorinated Pyrazolylbenzimidazole (55b) | MCF-7 (Breast) | IC50 | 0.95 |
| Fluorinated Pyrazolylbenzimidazole (55b) | HeLa (Cervical) | IC50 | 1.16 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. GI50: The concentration for 50% of maximal inhibition of cell proliferation.
The ultimate goal of many anticancer drugs is to induce apoptosis, or programmed cell death, in malignant cells. Research into the mechanisms of fluorinated anticancer agents often reveals their ability to trigger this process. For example, the chemotherapeutic agent 5-Fluorouracil is known to induce apoptosis in colorectal and oral cancer cells. nih.govnih.gov This process is often caspase-dependent, involving the activation of a family of enzymes called caspases that execute the cell death program. nih.govnih.gov Studies have shown that 5-FU-induced apoptosis can be initiated by caspase-9, a key initiator caspase in the mitochondrial pathway of apoptosis. nih.govmdpi.com
Furthermore, research on other novel compounds has demonstrated that they can induce apoptosis by affecting the levels of pro-survival molecules. For example, the natural product vernodalin was found to dose-dependently reduce the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL in breast cancer cells, thereby promoting cell death. plos.org When developing new agents from this compound, researchers investigate whether these derivatives can similarly interfere with cell cycle progression and activate these critical apoptotic pathways to selectively eliminate cancer cells.
Neurodegenerative Disorder Research
The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and ability to cross the blood-brain barrier. This compound serves as a key starting material for synthesizing compounds investigated for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Phytochemicals and other bioactive compounds are known to offer neuroprotection by mitigating apoptosis signaling in mitochondria and mimicking the activity of neurotrophic factors nih.gov. The development of novel neuroprotective agents often involves the chemical synthesis of molecules based on the basic, brain-permeable structures of these natural compounds nih.gov. The fluorinated pyridine core provided by this compound is instrumental in developing such novel synthetic compounds aimed at protecting neuronal cells nih.govnih.gov.
Infectious Disease Research
While the search for new antimicrobial and antiviral agents is a constant effort in medicinal chemistry, the direct role of this compound in the synthesis of agents for infectious diseases is not extensively documented in current literature. However, research into fluorinated nucleoside analogs has shown some promise. For instance, 5'-Fluoro-5'-deoxyaristeromycin, a carbocyclic nucleoside analog, has demonstrated promising activity against the measles virus without signs of cytotoxicity . Although not directly synthesized from this compound, this highlights the potential utility of fluorinated scaffolds in the development of antiviral therapeutics. Further research is required to fully explore the potential of this compound derivatives against various bacterial and viral pathogens.
Development of Specific Receptor Ligands and Enzyme Inhibitors
The aldehyde group of this compound is a versatile handle for a variety of chemical transformations, allowing for its incorporation into complex molecular scaffolds designed to interact with specific biological targets.
Aldosterone (B195564) Synthase Inhibitors
Aldosterone synthase (CYP11B2) is a critical enzyme in the biosynthesis of aldosterone, a hormone implicated in hypertension and cardiovascular disease nih.gov. Inhibition of this enzyme is a promising therapeutic strategy. Research has focused on developing selective inhibitors that can distinguish CYP11B2 from the structurally similar steroidogenic enzyme CYP11B1 nih.gov. Annulated pyridines have been identified as a class of aldosterone synthase inhibitors rsc.orgresearchgate.net. This compound represents a valuable starting material for the synthesis of such fluorinated pyridine-based inhibitors, where the fluorine atom can modulate the electronic properties and binding interactions of the final compound within the enzyme's active site.
Beta-Secretase Inhibitors
The enzyme beta-secretase (BACE1) is a prime target in Alzheimer's disease research, as it catalyzes a key step in the production of amyloid-β peptides nih.govnih.gov. The development of BACE1 inhibitors is a major focus of drug discovery efforts researchgate.net. Molecular hybridization techniques have been used to synthesize BACE1 inhibitors by combining fragments of 2-aminopyridine with natural antioxidants nih.gov. This compound is a suitable precursor for creating the fluorinated 2-aminopyridine core of these inhibitors, with the fluorine atom potentially enhancing binding affinity and pharmacokinetic properties.
Cannabinoid Type 2 Receptor (CB2) Ligands
The cannabinoid type 2 (CB2) receptor is primarily expressed in immune cells and is implicated in inflammation and neurodegenerative processes nih.govnih.gov. Consequently, selective CB2 ligands are being actively investigated as potential therapeutics. A significant class of these ligands is based on the 2-oxoquinoline scaffold nih.govnih.govebi.ac.uk. This compound is a key precursor in the synthesis of fluorinated 2-oxoquinoline derivatives that have shown high affinity and selectivity for the CB2 receptor.
In a representative synthesis, this compound can undergo a Knoevenagel condensation with a suitable active methylene (B1212753) compound, followed by cyclization and subsequent modifications to yield a library of 2-oxoquinoline derivatives. In vitro competitive binding assays using human U87 glioma cells expressing CB1 and CB2 receptors have been used to determine the binding affinities (Ki) of these compounds nih.govnih.gov. Several fluorinated 2-oxoquinoline derivatives have demonstrated high selectivity for the CB2 receptor, with Ki values in the low nanomolar to sub-nanomolar range, and no significant binding to the CB1 receptor nih.govnih.gov.
| Compound | CB2 Ki (nM) | CB1 Ki (nM) |
|---|---|---|
| 13 | >10000 | >10000 |
| 14 | 2.8 | >10000 |
| 15 | 5.0 | >10000 |
| 16 | 2.4 | >10000 |
| 18 | 22 | >10000 |
| 19 | 0.8 | >10000 |
| 21 | 1.4 | >10000 |
| 22 | >10000 | >10000 |
Data sourced from studies on fluorinated 2-oxoquinoline derivatives. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity bohrium.comfigshare.com. This compound is an excellent scaffold for SAR studies due to the distinct contributions of its core components.
In the context of 2-oxoquinoline-based CB2 inverse agonists, SAR studies have been conducted by synthesizing a series of aromatic amides and evaluating their activity bohrium.comfigshare.com. These studies reveal critical insights:
The Fluorine Atom: The position and presence of the fluorine on the pyridine ring can drastically alter the electronic distribution of the molecule, affecting its ability to form key hydrogen bonds or other interactions within the receptor's binding pocket.
The Aldehyde-Derived Linker: Modifications to the linker region, which is synthesized from the aldehyde group of this compound, can impact the molecule's conformation and orientation. The length, rigidity, and chemical nature of this linker are crucial for optimal receptor engagement.
Substituents on Derived Scaffolds: Systematic variation of substituents on the final heterocyclic structure (e.g., the 2-oxoquinoline ring) allows for probing different regions of the binding site. For example, in the development of CB2 ligands, different amide substitutions on the carboxylic acid derivative of the 2-oxoquinoline core led to compounds with varying potencies bohrium.comfigshare.com. The data from such studies, as shown in the table above, clearly indicate that even minor structural changes can lead to significant differences in binding affinity, with some compounds showing high nanomolar potency while others are inactive nih.govnih.gov.
These SAR studies are essential for rationally designing more potent and selective drug candidates based on the this compound framework.
Future Research Directions and Unaddressed Challenges
Advancements in Efficient and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient methods for the synthesis of 5-Fluoronicotinaldehyde and its derivatives is a key area of future research. Current synthetic routes often rely on harsh reagents and generate significant waste. rsc.orgnih.gov Green chemistry principles are increasingly being applied to the synthesis of pyridine (B92270) derivatives, with a focus on catalysis, alternative feedstocks, and solvent-free reactions. ijarsct.co.in
Future methodologies will likely focus on:
Biocatalysis: The use of engineered enzymes could enable the synthesis of this compound from renewable precursors under mild conditions, reducing the reliance on traditional chemical catalysts. ijarsct.co.in
Microwave-Assisted Synthesis: This technique has already shown promise in the functionalization of pyridine rings, offering rapid and uniform heating that can significantly reduce reaction times and energy consumption while improving selectivity. ijarsct.co.innih.gov
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.
C-H Functionalization: Direct functionalization of the pyridine ring's carbon-hydrogen bonds is a highly sought-after strategy to minimize waste-generating pre-functionalization steps. rsc.orgnih.gov
These advancements will not only make the production of this compound more economical but also align with the growing demand for sustainable chemical manufacturing. ijarsct.co.in
Exploration of Undiscovered Reactivity Patterns and Derivatizations
While the aldehyde and fluoro-substituted pyridine core of this compound provides predictable reactivity, there remains a significant opportunity to explore novel chemical transformations and generate diverse derivatives. The electron-poor nature of the pyridine ring, accentuated by the fluorine atom, influences its reactivity towards nucleophiles and in metal-catalyzed cross-coupling reactions. rsc.org
Future investigations should aim to:
Uncover Novel Cyclization Reactions: Designing new multicomponent reactions involving this compound could lead to the rapid assembly of complex heterocyclic scaffolds with potential biological activity.
Develop Site-Selective Functionalization: Achieving selective derivatization at other positions on the pyridine ring, while preserving the aldehyde and fluorine moieties, would significantly expand the accessible chemical space.
Investigate Photoredox Catalysis: This emerging field in organic synthesis could unlock new reaction pathways for the derivatization of this compound under mild conditions.
A deeper understanding of its reactivity will enable the synthesis of a wider array of derivatives, which is crucial for structure-activity relationship (SAR) studies in drug discovery. rsc.org
Integration with Artificial Intelligence and Machine Learning in Rational Drug Design
Key areas for the application of AI and ML include:
Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives of this compound. cetjournal.itarxiv.orgnih.gov This can help prioritize the synthesis of compounds with a higher probability of success.
Generative Models: AI can be used to generate novel molecular structures based on the this compound scaffold that are optimized for binding to a specific biological target.
AI-Guided Fluorine Optimization: The strategic placement of fluorine atoms can significantly impact a drug's properties. ikprress.org AI can help in understanding the complex effects of fluorination and guide the design of next-generation fluorinated drugs. ikprress.orgresearchgate.net
By leveraging the power of AI, researchers can more efficiently navigate the vast chemical space and design this compound-based drug candidates with improved efficacy and safety profiles.
Expanding the Horizon of Radiopharmaceutical Applications and Clinical Translation
The fluorine atom in this compound makes it an attractive precursor for the synthesis of fluorine-18 (B77423) ([¹⁸F]) labeled radiotracers for Positron Emission Tomography (PET) imaging. informahealthcare.comnih.gov PET is a powerful non-invasive imaging technique used in oncology, neurology, and cardiology. ucl.ac.uk While the potential is significant, several challenges need to be addressed to expand the use of this compound-derived radiotracers in clinical settings.
Future research in this area will need to overcome the following hurdles:
Development of Robust Radiolabeling Methods: Efficient and automated methods for the incorporation of ¹⁸F into the this compound scaffold are crucial for routine clinical production. nih.govmdpi.com Nucleophilic substitution is a common method for introducing ¹⁸F. informahealthcare.com
Preclinical Evaluation: Novel radiotracers derived from this compound will require extensive preclinical evaluation, including in vitro stability, in vivo biodistribution, and pharmacokinetic studies in relevant animal models. nih.gov
Navigating the Regulatory Landscape: The clinical translation of new radiopharmaceuticals is a complex and expensive process that requires navigating a stringent regulatory framework. nih.gov This includes demonstrating safety, efficacy, and adherence to Good Manufacturing Practices (GMP).
Addressing these challenges could lead to the development of novel PET tracers for a variety of disease targets, ultimately improving patient diagnosis and monitoring of therapeutic response. nih.gov
Q & A
Basic Research Questions
Q. What are the key considerations when synthesizing 5-Fluoronicotinaldehyde for use in heterocyclic compound development?
- Methodology : The synthesis often involves multi-step reactions, such as halogenation or oxidation of precursor pyridine derivatives. For example, in the preparation of aldosterone synthase PET tracers, this compound was reacted with substituted diamines under oxidative conditions (e.g., Oxone in dimethylformamide/water) to form imidazole derivatives . Ensure precise stoichiometric ratios (e.g., 1.1 equiv of aldehyde) and controlled reaction times (1–2 hours) to avoid side products. Characterization via NMR and HPLC is critical to confirm purity (>95%) and structural integrity .
Q. How can researchers ensure accurate characterization of this compound derivatives?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks by comparing chemical shifts with analogous pyridine derivatives (e.g., fluorinated vs. brominated analogs).
- HPLC-MS : Employ reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate and identify byproducts.
- Elemental Analysis : Verify purity by matching experimental and theoretical C/H/N/F/Br percentages (±0.4% tolerance) .
Advanced Research Questions
Q. What strategies can be employed to address conflicting spectroscopic data when identifying novel this compound analogs?
- Methodology :
- Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in regiochemistry.
- Isotopic Labeling : Use deuterated solvents or 19F-labeled analogs to distinguish overlapping signals in crowded spectral regions.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to validate structural assignments .
Q. How do reaction conditions influence the regioselectivity of this compound in cross-coupling reactions?
- Methodology :
- Catalyst Screening : Test palladium catalysts (e.g., Pd2(dba)3 with DPEphos ligands) under varying temperatures (rt to 125°C) to optimize Suzuki-Miyaura couplings.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene to assess their impact on reaction rates and byproduct formation.
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify intermediates and adjust conditions dynamically .
Q. How can researchers resolve discrepancies in biological activity data for this compound-based inhibitors?
- Methodology :
- Dose-Response Curves : Use at least three independent replicates to calculate IC50 values, ensuring statistical significance (p < 0.05 via ANOVA).
- Control Experiments : Include positive (e.g., known CYP11B2 inhibitors) and negative (solvent-only) controls to validate assay specificity.
- Meta-Analysis : Compare results across studies using standardized protocols (e.g., OECD guidelines) to identify systemic biases .
Methodological Design & Data Analysis
Q. What experimental design principles are critical for studying this compound’s stability under varying pH conditions?
- Methodology :
- Accelerated Degradation Studies : Expose the compound to buffered solutions (pH 2–12) at 40–60°C, sampling at intervals (0, 24, 48 hours).
- Analytical Endpoints : Quantify degradation products via UPLC-MS and apply the Arrhenius equation to extrapolate shelf-life under ambient conditions.
- Statistical Robustness : Use a factorial design (e.g., 3×3 matrix) to account for interactions between pH, temperature, and ionic strength .
Q. How should researchers handle contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?
- Methodology :
- Hypothesis Testing : Formulate competing SAR models (e.g., electronic vs. steric effects) and use Bayesian statistics to evaluate their likelihood.
- Sensitivity Analysis : Vary substituent positions (e.g., fluorine at C5 vs. C6) to isolate contributing factors to bioactivity.
- Collaborative Validation : Share raw datasets (e.g., via Zenodo) for independent verification of trends .
Tables for Key Data
| Parameter | Typical Range | Method | Reference |
|---|---|---|---|
| Reaction Yield (Oxone-mediated) | 65–85% | Gravimetric Analysis | |
| Purity (HPLC) | >95% | C18 Column, 254 nm UV | |
| IC50 (CYP11B2 Inhibition) | 0.5–2.0 μM | Radioligand Binding Assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
